A Technical Guide to the Structure Elucidation of tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
A Technical Guide to the Structure Elucidation of tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, specific experimental data for tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS Number: 1221818-45-6) is not publicly available. The following guide is a comprehensive technical overview based on analogous compounds and established principles of organic chemistry. The experimental protocols and spectral data are representative and intended to serve as a guide for researchers working with this or structurally similar molecules.
Introduction
tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate is a spirocyclic compound featuring a lactam moiety and a Boc-protected amine. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide high affinity and selectivity for biological targets. This guide provides a detailed overview of the structure, plausible synthetic route, and comprehensive characterization of this molecule.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₂O₃[1] |
| Molecular Weight | 240.30 g/mol [1] |
| CAS Number | 1221818-45-6 |
| Appearance | Expected to be a solid at room temperature. |
Proposed Synthesis
A plausible synthetic route for tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate can be envisioned starting from a suitable Boc-protected pyrrolidine derivative. A key step would involve the formation of the spirocyclic lactam ring. One possible approach is outlined below.
Diagram of Proposed Synthetic Pathway
Caption: A proposed synthetic pathway for tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of the target molecule, adapted from procedures for structurally related compounds.
Synthesis of a Spirocyclic Lactam Precursor
This protocol is based on the synthesis of a constitutional isomer, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.[1]
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Reaction Setup: A solution of a suitable starting material, such as a Boc-protected pyrrolidine derivative with a pendant cyanoethyl group, is prepared in a protic solvent like methanol.
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Hydrogenation: The solution is transferred to a high-pressure hydrogenation vessel. A catalyst, such as Raney Nickel, is added.
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Reaction Conditions: The vessel is charged with hydrogen gas to a pressure of approximately 50 psi. The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.
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Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spirocyclic lactam.
Spectroscopic Analysis
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Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
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¹H NMR: Parameters such as spectral width, acquisition time, and relaxation delay are optimized. The chemical shifts are reported in ppm relative to tetramethylsilane (TMS) or the residual solvent peak.
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¹³C NMR: A proton-decoupled spectrum is acquired to obtain singlets for all carbon atoms. The chemical shifts are referenced to the solvent peak.
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Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
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Data Acquisition: A background spectrum of the clean crystal is first recorded. The spectrum of the sample is then acquired over a typical range of 4000-400 cm⁻¹.
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Data Processing: The absorbance spectrum is obtained and the characteristic peaks are identified and reported in wavenumbers (cm⁻¹).
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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Ionization: The sample is introduced into the mass spectrometer, and a soft ionization technique such as Electrospray Ionization (ESI) is used to generate the molecular ion.
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Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Structure Elucidation Workflow
The structural confirmation of a novel compound like tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate follows a logical workflow.
Diagram of Structure Elucidation Workflow
Caption: A general workflow for the structural elucidation of a novel organic compound.
Representative Spectroscopic Data
The following tables present expected spectroscopic data for tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate based on its structure and data from analogous compounds.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0-7.5 | br s | 1H | N-H (lactam) |
| ~ 3.2-3.6 | m | 4H | CH₂ adjacent to N |
| ~ 2.0-2.5 | m | 4H | CH₂ in pyrrolidine ring |
| ~ 1.8-2.0 | m | 2H | CH₂ in lactam ring |
| 1.45 | s | 9H | tert-butyl |
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C=O (lactam) |
| ~ 155 | C=O (Boc) |
| ~ 80 | Quaternary C (tert-butyl) |
| ~ 60 | Spirocyclic C |
| ~ 45-55 | CH₂ adjacent to N |
| ~ 30-40 | Other CH₂ |
| 28.5 | CH₃ (tert-butyl) |
Table 3: Representative FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 | Medium, broad | N-H stretch (lactam) |
| ~ 2975 | Strong | C-H stretch (aliphatic) |
| ~ 1680 | Strong | C=O stretch (Boc) |
| ~ 1650 | Strong | C=O stretch (amide I, lactam) |
| ~ 1160 | Strong | C-O stretch (Boc) |
Table 4: Representative Mass Spectrometry Data
| m/z | Ion |
| 241.15 | [M+H]⁺ |
| 263.13 | [M+Na]⁺ |
| 185.12 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 141.10 | [M - Boc + H]⁺ |
(Note: This is a placeholder for a hypothetical elaborated structure)
